molecular formula C8H16CdI2O4 B14492139 Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane CAS No. 64888-26-2

Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane

Katalognummer: B14492139
CAS-Nummer: 64888-26-2
Molekulargewicht: 542.43 g/mol
InChI-Schlüssel: CDHQUGVZMUVJPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane is a complex organic compound that features cadmium as its central element This compound is characterized by its unique structure, which includes multiple ethoxy and methoxy groups, as well as diiodomethoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane typically involves the reaction of cadmium salts with organic ligands that contain ethoxy and methoxy groups. One common method is the reaction of cadmium chloride with 1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium sulfate as starting materials. The process includes multiple purification steps to ensure the final product’s purity and stability. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.

    Reduction: Reduction reactions can convert the compound into simpler cadmium-containing species.

    Substitution: The diiodomethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include cadmium oxide, cadmium halides, and various organic by-products depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other cadmium-containing compounds and coordination complexes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

    Industry: The compound is used in the production of specialized materials, including semiconductors and catalysts.

Wirkmechanismus

The mechanism of action of Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane involves its interaction with molecular targets such as proteins and enzymes. The cadmium ion can bind to thiol groups in proteins, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cadmium chloride: A simpler cadmium compound used in various chemical reactions.

    Cadmium sulfate: Another cadmium salt with applications in electroplating and as a precursor in chemical synthesis.

    Cadmium oxide: A common oxidation product of cadmium compounds, used in pigments and as a catalyst.

Uniqueness

Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane is unique due to its complex structure and the presence of multiple functional groups

Eigenschaften

CAS-Nummer

64888-26-2

Molekularformel

C8H16CdI2O4

Molekulargewicht

542.43 g/mol

IUPAC-Name

cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C8H16I2O4.Cd/c1-11-2-3-12-4-5-13-6-7-14-8(9)10;/h8H,2-7H2,1H3;

InChI-Schlüssel

CDHQUGVZMUVJPG-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOCCOC(I)I.[Cd]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.